Lapatinib is a small molecule inhibitor with a dual-targeting action on tyrosine kinases associated with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)123. It has been approved for use in combination with other drugs such as capecitabine for the treatment of advanced or metastatic breast cancer that overexpresses HER2 and has shown promise in overcoming resistance to other treatments179. This comprehensive analysis will delve into the mechanism of action of lapatinib and its applications across various fields, supported by relevant studies and case examples.
Lapatinib functions by inhibiting the ATP-binding sites of tyrosine kinases linked to EGFR and HER2, which are critical in the signaling pathways that drive cell proliferation and survival in certain types of cancer23. By blocking these receptors, lapatinib can prevent the phosphorylation and activation of downstream signaling pathways such as PI3K/Akt, leading to inhibited cell growth, induced apoptosis, and reduced metastatic potential3410. Additionally, lapatinib has been shown to reverse multidrug resistance (MDR) by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are often overexpressed in drug-resistant cancer cells24.
In the context of breast cancer, lapatinib has been used effectively in combination with capecitabine to treat women with HER2-positive advanced breast cancer that has progressed following prior therapy, including trastuzumab1. The addition of lapatinib to capecitabine has been shown to prolong time to progression (TTP) and provide a trend toward improved overall survival1. Furthermore, lapatinib enhances the effects of trastuzumab, suggesting partially non-overlapping mechanisms of action, which may include the stabilization and accumulation of HER2 and potentiation of trastuzumab-dependent cell cytotoxicity57.
Beyond breast cancer, lapatinib has demonstrated activity in esophageal squamous cell carcinomas (ESCCs) by inhibiting cell proliferation, inducing apoptosis, and enhancing antibody-dependent cellular cytotoxicity when combined with other monoclonal antibodies like Herceptin or Cetuximab3. In glioma, the incorporation of lapatinib into core-shell nanoparticles has improved the drug's solubility and anti-glioma effects, showing promise for the treatment of this challenging cancer type6. Additionally, lapatinib has been reported to alter the malignant phenotype of osteosarcoma cells by downregulating the activity of the HER2-PI3K/AKT-FASN axis10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7